Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt is a glucuronide derivative of taurocholic acid, a bile salt. . This compound is significant in various biochemical and physiological processes, particularly in the digestion and absorption of lipids.
Mechanism of Action
Target of Action
Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt primarily targets the Bile salt-activated lipase, Bile acid receptor, and Gastrotropin . These targets play crucial roles in the digestion and absorption of dietary fats.
Mode of Action
This compound is a glucuronide derivative of the bile salt taurocholic acid . It acts as a detergent to solubilize fats for absorption and is itself absorbed . It is used as a cholagogue (promotes the discharge of bile) and choleretic (increases the volume of secretion of bile) .
Biochemical Pathways
The compound is involved in the Bile Acid Biosynthesis Metabolic pathway . This pathway is essential for the digestion and absorption of dietary fats. The compound’s action on its targets can influence this pathway, affecting the digestion and absorption of fats.
Pharmacokinetics
It is known that the compound is absorbed after it has solubilized fats .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the facilitation of fat digestion and absorption. By acting as a detergent, it solubilizes fats, making them easier to digest and absorb .
Biochemical Analysis
Biochemical Properties
It is known to be a glucuronide derivative of the bile salt taurocholic acid . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in bile salt metabolism and transport .
Cellular Effects
Given its role as a derivative of a bile salt, it may influence cell function by participating in bile salt metabolism and transport .
Molecular Mechanism
As a glucuronide derivative of a bile salt, it may interact with biomolecules involved in bile salt metabolism and transport .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt in laboratory settings .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models .
Metabolic Pathways
This compound is involved in the metabolism of bile salts, given that it is a glucuronide derivative of a bile salt .
Subcellular Localization
Disclaimer: The information provided here is based on the data available as of the time of the search and may not be up-to-date or complete. Please verify the information with the original sources .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt involves the glucuronidation of taurocholic acid. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions to form the glucuronide conjugate. The reaction is usually catalyzed by enzymes such as UDP-glucuronosyltransferases, which facilitate the transfer of glucuronic acid to the hydroxyl group of taurocholic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale glucuronidation processes. These processes are optimized for high yield and purity, often using bioreactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Scientific Research Applications
Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt has various scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the study of bile acids and their derivatives.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications in treating liver diseases and metabolic disorders.
Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Similar Compounds
Taurocholic Acid: The parent compound, involved in the emulsification of fats.
Tauroursodeoxycholic Acid: A hydrophilic bile acid with neuroprotective and anti-apoptotic properties.
Ursodeoxycholic Acid: Another bile acid used in the treatment of liver diseases.
Uniqueness
Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt is unique due to its glucuronide conjugation, which enhances its solubility and stability. This modification also influences its biological activity and potential therapeutic applications, distinguishing it from other bile acids.
Biological Activity
Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt (TC-GUDPK) is a taurine-conjugated bile acid derivative that plays a significant role in bile acid metabolism and enterohepatic circulation. Understanding its biological activity is crucial for elucidating its potential therapeutic applications, particularly in liver function assessment and metabolic disorders.
TC-GUDPK is a dipotassium salt of taurocholic acid conjugated with glucuronic acid. Its structure enhances its solubility and bioavailability, making it an important compound in biochemical studies related to bile acids.
Property | Value |
---|---|
Molecular Formula | C₁₈H₃₃N₃O₇S |
Molecular Weight | 403.54 g/mol |
Solubility | Highly soluble in water |
1. Role in Bile Acid Metabolism
TC-GUDPK serves as a substrate for enzymes and transporters involved in bile acid biosynthesis and conjugation. It is synthesized in the liver and aids in the digestion and absorption of fats and fat-soluble vitamins by acting as a physiological detergent . Studies have shown that alterations in the levels of bile acids, including TC-GUDPK, can indicate liver dysfunction or disease .
2. Liver Function Assessment
Research indicates that TC-GUDPK can be utilized to assess liver function by evaluating its uptake and metabolism in hepatocytes. The liver's ability to synthesize and conjugate bile acids is critical for maintaining homeostasis; thus, studying TC-GUDPK can provide insights into hepatic health .
3. Detoxification Pathway
Sulfation of bile acids, including TC-GUDPK, is an important metabolic pathway for detoxification. This process increases the solubility of bile acids, facilitating their excretion via urine and feces. Notably, sulfation becomes more prominent during cholestatic conditions, where the body attempts to eliminate excess bile acids .
Case Study 1: Drug-Induced Liver Injury (DILI)
A study involving patients with drug-induced liver injury found significant correlations between serum levels of taurocholic acid (including TC-GUDPK) and the severity of liver damage. Elevated levels of taurocholic acid were associated with increased bilirubin levels and poorer outcomes in DILI patients .
Case Study 2: Bile Acid Transport Mechanisms
In Wistar rats with impaired biliary secretion due to genetic defects, the transport mechanisms for sulfated bile acids were significantly affected. The study highlighted how TC-GUDPK's metabolism could be altered under pathological conditions, suggesting its utility as a biomarker for assessing hepatic function .
Enzymatic Activity
Research has demonstrated that TC-GUDPK interacts with various enzymes involved in bile acid metabolism:
- Sulfotransferases : These enzymes catalyze the sulfation of bile acids, enhancing their solubility and excretion.
- Bile Salt Export Pump (BSEP) : Inhibition of BSEP has been linked to drug-induced liver injury; thus, understanding TC-GUDPK's interaction with this pump is vital for assessing drug safety profiles .
Microbiota Interaction
Recent studies have explored how gut microbiota can metabolize conjugated bile acids like TC-GUDPK into unconjugated forms through bacterial bile salt hydrolase activity. This transformation impacts the overall bile acid pool and can influence metabolic health .
Properties
CAS No. |
75672-43-4 |
---|---|
Molecular Formula |
C₃₁H₄₉K₂NO₁₃S |
Molecular Weight |
753.98 |
Synonyms |
Cholane, β-D-Glucopyranosiduronic Acid Derivative; (3α,5β,7α,12α)-7,12-Dihydroxy-24-oxo-24-[(2-sulfoethyl)amino]cholan-3-yl, Dipotassium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.